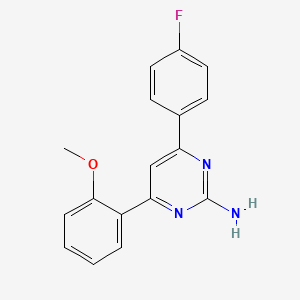

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPDEKUAPZDQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde under specific conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, the compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Crystallographic Insights

- Planarity and Stacking: The fluorophenyl analog 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine forms planar dimers via N–H···N hydrogen bonds and π-π stacking (inter-ring distance: 3.489 Å) .

- Polymorphism and Hydrogen Bonding: Derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine exhibit conformational flexibility, with intramolecular hydrogen bonds stabilizing six-membered rings . The 2-methoxyphenyl group’s steric bulk could limit such interactions compared to smaller EDGs.

Quantum Chemical Analysis

Hydrogen bonding (HB) sites in fluorophenyl derivatives (e.g., DP-1: 4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine) were analyzed using HF and B3PW91 methods, revealing strong HB donor/acceptor sites at pyrimidine N atoms and amino groups .

Data Tables

Table 1: Key Pyrimidine Derivatives and Their Properties

Table 2: Substituent Effects on Activity

| Substituent Type | Position | Example Compound | Activity Trend |

|---|---|---|---|

| Electron-Withdrawing (F, Cl) | Para | 4-(4-Fluorophenyl)-6-aryl... | Antibacterial ↑, Antitrypanosomal ↓ |

| Electron-Donating (OCH3) | Ortho | Target compound | Antitrypanosomal ↑, Antibacterial ↓ |

| Hybrid (F + OCH3) | Para + Ortho | 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)... | Synergistic antitrypanosomal effect |

Biological Activity

The compound 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 273.29 g/mol. The compound can be synthesized through various methods involving the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including gastric adenocarcinoma (AGS) and HeLa cells. The results indicate significant cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | 53.02 | Induces apoptosis and inhibits cell proliferation |

| HeLa | 45.67 | Disrupts cell cycle progression |

| K562 (leukemia) | 48.90 | Promotes DNA damage and oxidative stress |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which demonstrated an increase in apoptotic cells following treatment.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Enterococcus faecalis | 16 | Inhibits cell wall synthesis |

| Staphylococcus aureus | 32 | Disrupts membrane integrity |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

- Cytotoxicity in Cancer Cells : A study conducted on the AGS cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

- Antimicrobial Efficacy : In vitro tests against E. faecalis showed that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential use in treating biofilm-associated infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

- Enzyme Inhibition : It may inhibit key enzymes involved in nucleotide synthesis, thereby disrupting DNA replication in cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Q & A

Q. Example Protocol

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethanol, LiOH, 5 h reflux | 65–70 |

| Purification | EtOAc:Pet. ether (2:8) | 90+ purity |

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- IR Spectroscopy : Detects NH₂ (3434 cm⁻¹), C=N (1624 cm⁻¹), and aryl C-F (1226 cm⁻¹) stretches .

- ¹H/¹³C NMR : Key signals include NH₂ protons (δ 5.29 ppm, singlet), aromatic protons (δ 7.30–8.03 ppm), and methoxy groups (δ 3.87 ppm) .

- ESI-MS : Confirms molecular weight (e.g., m/z 350.1 [M+H]⁺) .

For ambiguous signals (e.g., overlapping H-5 protons), use 2D NMR (COSY, HSQC) to resolve assignments .

How can X-ray crystallography using SHELX software determine the molecular structure and conformation of this compound?

Advanced

SHELX programs (SHELXD for solution, SHELXL for refinement) analyze single-crystal X-ray data. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Direct methods locate heavy atoms; Fourier maps position light atoms.

- Refinement : Anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions) refine the model. Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) reveal conformational flexibility .

How can researchers resolve contradictions in spectral data during characterization?

Q. Advanced

- Contradiction Example : Overlapping aromatic signals in ¹H NMR.

- Resolution :

- Use DEPT-135 or HSQC to distinguish CH/CH₂/CH₃ groups.

- Compare experimental 13C NMR shifts (e.g., δ 163.8 ppm for C-2) with DFT-calculated values .

- Validate via X-ray crystallography to confirm substituent positions .

What computational methods predict hydrogen bonding interactions and electronic properties of this compound?

Q. Advanced

- Quantum Chemistry : At the B3PW91/6-311+G(d,p) level, calculate H-bond donor/acceptor sites (e.g., NH₂ and fluorophenyl groups).

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions.

- NBO Analysis : Quantifies hyperconjugation (e.g., σ(C–F)→σ*(C–N)) influencing stability .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Q. Advanced

- Analog Synthesis : Replace 4-fluorophenyl with 4-chloro/bromo or 2-methoxyphenyl with 4-trifluoromethyl groups .

- Biological Assays :

- Data Correlation : Plot substituent electronegativity vs. activity to identify pharmacophores .

What in vitro and in vivo models are suitable for assessing pharmacological potential?

Q. Advanced

- In Vitro :

- In Vivo :

- Ehrlich Ascites Carcinoma (EAC) Model : Evaluate tumor volume reduction and survival rates .

How are polymorphic forms of pyrimidin-2-amine derivatives analyzed via crystallography?

Q. Advanced

- Polymorph Screening : Recrystallize from solvents (e.g., ethanol vs. acetonitrile).

- Diffraction Analysis : Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) and H-bond networks.

- Thermal Analysis : DSC/TGA identifies stability differences (e.g., melting points: Form I = 144°C, Form II = 138°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.